molecular formula C12H11F3N2O2 B2915527 N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide CAS No. 1351607-22-1

N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2915527
CAS No.: 1351607-22-1
M. Wt: 272.227
InChI Key: OXVRIDCFMSJIRM-UHFFFAOYSA-N
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Description

N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a pyrrolidinone ring and a trifluoromethyl-substituted benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amide Bond Formation: The final step involves coupling the pyrrolidinone derivative with a trifluoromethyl-substituted benzoyl chloride or benzamide under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrolidinone ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction of the amide bond can yield amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrrolidinone ring may contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide: shares similarities with other trifluoromethyl-substituted benzamides and pyrrolidinone derivatives.

    This compound: can be compared to compounds like N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)aniline or N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)phenylacetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects and metabolic stability, while the pyrrolidinone ring can enhance the compound’s conformational rigidity and binding interactions.

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)8-3-1-2-7(4-8)11(19)17-9-5-10(18)16-6-9/h1-4,9H,5-6H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVRIDCFMSJIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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